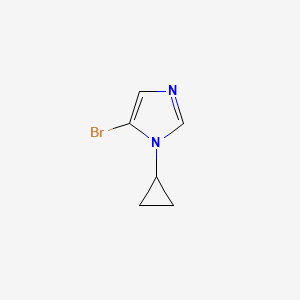![molecular formula C8H9BrClNO B594380 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1350738-87-2](/img/structure/B594380.png)
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride” is a chemical compound with the empirical formula C8H8BrNO . It has a molecular weight of 214.06 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isBrc1ccc2NCCOc2c1 . The InChI code is 1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Platelet Aggregation Inhibition
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride derivatives have been synthesized and tested for their ability to inhibit platelet aggregation, which is crucial in preventing thrombotic diseases. For instance, the synthesized derivatives exhibited inhibitory effects on ADP-induced platelet aggregation, indicating potential applications in anti-thrombotic therapies (Tian et al., 2012).
Synthesis Methodology Development
There is notable research in developing new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines due to their biological and medicinal relevance. New synthesis techniques using different starting materials and processes have been explored to enhance the efficiency and yield of these compounds for further applications in biology and medication (詹淑婷, 2012).
Chemical Structure and Reactivity Studies
The chemical structure and reactivity of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride derivatives have been a subject of study, with research focused on understanding their conformation, configuration, and how they react under different conditions. This knowledge is foundational for applications in material sciences and drug development (Chaudhuri et al., 2001).
Synthesis of Diverse Benzoxazine Derivatives
Researchers have synthesized various benzoxazine derivatives, including 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, for potential applications in pharmaceuticals. These efforts involve exploring different chemical pathways and conditions to create compounds with specific properties (Yuan et al., 2007).
Antimicrobial Activity
The antimicrobial properties of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride derivatives have been investigated. These compounds have shown effectiveness against various Gram-positive and Gram-negative microorganisms, suggesting their potential use in developing new antimicrobial agents (Fang et al., 2011).
Mécanisme D'action
While the exact mechanism of action for this compound is not clear, a related compound, “7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole”, has been studied for its anticancer activity . It was found that some of these compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
As this compound is part of a collection of unique chemicals provided to early discovery researchers , it may be used in future research to explore its potential applications. Given the observed anticancer activity of related compounds , it could be particularly interesting to investigate its potential use in cancer treatment.
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKEPXQSCQPEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719234 |
Source


|
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350738-87-2 |
Source


|
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)
